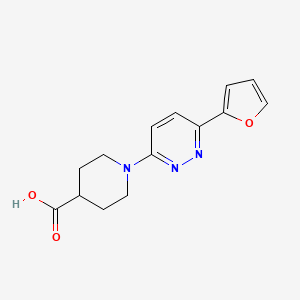

1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-4-carboxylic acid

Description

1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-4-carboxylic acid is a heterocyclic compound featuring a pyridazine core substituted with a furan-2-yl group at position 6 and a piperidine-4-carboxylic acid moiety at position 2. The furan ring introduces electron-rich aromaticity, which may enhance interactions with biological targets, while the piperidine-4-carboxylic acid group contributes to hydrogen-bonding capabilities and structural rigidity.

Properties

IUPAC Name |

1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c18-14(19)10-5-7-17(8-6-10)13-4-3-11(15-16-13)12-2-1-9-20-12/h1-4,9-10H,5-8H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAEHRSWDRPKSJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=NN=C(C=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-diketones in the presence of an acid catalyst.

Synthesis of the Pyridazine Ring: The pyridazine ring is often formed by the reaction of hydrazine with a 1,4-diketone, followed by cyclization.

Coupling of Furan and Pyridazine Rings: The furan and pyridazine rings are coupled using a palladium-catalyzed cross-coupling reaction.

Formation of the Piperidine Ring: The piperidine ring is synthesized through the hydrogenation of pyridine derivatives.

Final Coupling and Carboxylation: The final step involves coupling the piperidine ring with the furan-pyridazine intermediate, followed by carboxylation to introduce the carboxylic acid group.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and advanced catalytic systems.

Chemical Reactions Analysis

1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, often using halogenated reagents.

Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.

Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various oxidizing agents. Major products formed from these reactions include substituted furan, pyridazine, and piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-4-carboxylic acid is being investigated for its potential as a bioactive molecule with various therapeutic properties:

- Antimicrobial Activity : In vitro studies have demonstrated significant antimicrobial properties against bacterial strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL.

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models by modulating signaling pathways associated with inflammation.

- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation in vitro, indicating potential for further research into its efficacy in vivo.

Biological Studies

The compound's interaction with specific molecular targets makes it a candidate for drug discovery:

- It may act as an enzyme inhibitor involved in inflammatory pathways or cancer cell proliferation.

Material Science

In addition to biological applications, this compound is used in developing new materials with unique properties:

- It serves as a building block for synthesizing more complex organic molecules, which can be utilized in various industrial applications.

Mechanism of Action

The mechanism of action of 1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

1-(6-(Thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxylic Acid

- Structural Difference : Replaces furan with thiophene (sulfur instead of oxygen).

- Implications : Thiophene’s larger atomic radius and polarizability may alter binding affinity in hydrophobic pockets.

1-(6-(Trifluoromethyl)pyridazin-3-yl)piperidine-4-carboxylic Acid

- Structural Difference : Substitutes furan with a trifluoromethyl (-CF3) group.

- Implications : The electron-withdrawing -CF3 group enhances metabolic stability and lipophilicity.

- Data : Molecular weight: 275.23; purity: 97%; CAS: 1211534-85-8 .

Aromatic Substituent Variations

1-(6-(3-Fluorophenyl)pyridazin-3-yl)piperidine-4-carboxylic Acid

1-(6-(3-Methylphenyl)pyridazin-3-yl)piperidine-4-carboxylic Acid

1-(6-(p-Tolyl)pyridazin-3-yl)piperidine-4-carboxylic Acid

- Structural Difference : Para-methylphenyl substituent.

- Implications : Symmetric substitution may improve crystallinity and stability.

- Data : Molecular weight: 297.35; purity: 97%; CAS: 1017378-18-5 .

Backbone Modifications

1-[4-(Difluoromethyl)-6-(Furan-2-yl)pyrimidin-2-yl]piperidine-4-carboxylic Acid

- Structural Difference : Pyrimidine instead of pyridazine core.

- Data : Molecular formula: C15H15F2N3O3; purity: 95%; CAS: 862659-10-7 .

Biological Activity

1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-4-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Synthesis

The compound features a unique combination of furan, pyridazine, and piperidine rings. The synthesis typically involves several steps:

- Formation of the Furan Ring : Synthesized via cyclization of 1,4-diketones with an acid catalyst.

- Synthesis of the Pyridazine Ring : Achieved through the reaction of hydrazine with 1,4-diketones, followed by cyclization.

- Coupling of Furan and Pyridazine Rings : Conducted using palladium-catalyzed cross-coupling reactions.

- Formation of the Piperidine Ring : Synthesized through hydrogenation of pyridine derivatives.

- Final Coupling and Carboxylation : Involves coupling the piperidine ring with the furan-pyridazine intermediate and subsequent carboxylation to introduce the carboxylic acid group.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and cancer cell proliferation.

- Receptor Binding : It can bind to specific receptors, modulating their activity which is crucial for therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown:

- Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

- Complete bacterial death was observed within 8 hours under specific conditions .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory potential:

- It may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.

- Its mechanism involves modulation of signaling pathways associated with inflammation .

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer effects:

- It has been shown to inhibit cancer cell proliferation in vitro.

- Further research is required to elucidate its efficacy in vivo and understand the underlying mechanisms .

Comparative Studies

To better understand the unique properties of this compound, comparisons can be made with similar compounds:

| Compound | Structural Differences | Biological Activity |

|---|---|---|

| 1-(6-(Thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxylic acid | Thiophene instead of furan | Altered chemical reactivity; potential differences in biological activity |

| 1-(6-(Pyridin-2-yl)pyridazin-3-yl)piperidine-4-carboxylic acid | Pyridine instead of furan | May exhibit different binding affinities |

| 1-(6-(Benzofuran-2-yl)pyridazin-3-yl)piperidine-4-carboxylic acid | Benzofuran ring | Potentially enhanced stability and bioavailability |

Case Studies

Several case studies have highlighted the potential applications of this compound in drug discovery:

Q & A

Q. What are the key structural features of 1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-4-carboxylic acid, and how do they influence its reactivity?

The compound features a pyridazine ring fused to a furan moiety, a piperidine ring, and a carboxylic acid group. The pyridazine ring contributes to electron-deficient aromaticity, enhancing electrophilic substitution reactivity, while the furan’s oxygen atom provides lone pairs for hydrogen bonding or coordination. The piperidine ring introduces conformational flexibility, and the carboxylic acid group enables salt formation or derivatization (e.g., esterification). These features collectively influence solubility, bioavailability, and interaction with biological targets .

Q. What synthetic methodologies are optimized for preparing this compound, and what are critical reaction parameters?

A multi-step synthesis is typically employed:

Coupling of pyridazine and furan precursors via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under inert atmosphere, requiring precise stoichiometry and temperature control (40–100°C) .

Piperidine ring formation via cyclization, often using tert-butyl alcohol and caesium carbonate to stabilize intermediates .

Carboxylic acid introduction through hydrolysis of ester precursors under acidic conditions (e.g., HCl at 93–96°C for 17 hours), with pH adjustment (to 6.5) to precipitate the product .

Key parameters include catalyst loading (e.g., Pd(OAc)₂), solvent polarity (DMF/toluene for coupling), and reaction time to minimize side products .

Q. What purification strategies are effective for isolating this compound?

- Liquid-liquid extraction : Use of 10% isopropanol/dichloromethane to remove hydrophobic impurities .

- Recrystallization : Ethanol/ethyl acetate mixtures yield high-purity crystals after multiple solvent exchanges .

- Chromatography : Reverse-phase HPLC with C18 columns and acidic mobile phases (e.g., 0.1% TFA) resolves polar byproducts .

Q. How is the compound characterized analytically?

- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., pyridazine C-6 substitution) and absence of tautomers .

- Mass spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

- Functional group modulation : Replace the carboxylic acid with amides or esters to study bioavailability .

- Heterocycle substitution : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridazine ring to enhance electrophilicity .

- Piperidine ring modification : Incorporate fluorinated or spirocyclic analogs to probe conformational effects on target binding .

Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

- Dose-response profiling : Test across multiple concentrations (e.g., 1–100 µM) to identify off-target effects .

- Target specificity assays : Use kinase/enzyme panels to differentiate primary vs. secondary targets .

- Metabolic stability studies : Evaluate hepatic microsomal degradation to correlate in vitro vs. in vivo efficacy .

Q. What strategies are recommended for impurity profiling during scale-up synthesis?

Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?

- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to prioritize synthetic targets .

- ADMET prediction : Use QikProp to optimize logP (target: 2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration .

- MD simulations : Analyze piperidine ring flexibility in aqueous environments to predict metabolic stability .

Q. What experimental approaches address low solubility in aqueous buffers?

- Salt formation : React with sodium hydroxide or meglumine to improve water solubility .

- Nanoparticle formulation : Encapsulate in PLGA nanoparticles using solvent evaporation .

- Co-crystallization : Co-crystallize with succinic acid to enhance dissolution rates .

Methodological Challenges and Solutions

Q. How to mitigate racemization during piperidine ring functionalization?

Q. What cross-coupling conditions minimize homocoupling byproducts in furan-pyridazine synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.